Isoliquiritigenin: A Multi-Targeted Approach to Cancer Therapy
Isoliquiritigenin: A Multi-Targeted Approach to Cancer Therapy
I have successfully gathered a significant amount of information regarding the mechanisms of isoliquiritigenin (ISL) in cancer cells, including its effects on apoptosis, cell cycle, and metastasis, and the key signaling pathways involved (PI3K/Akt/mTOR, MAPK, VEGF). Crucially, I have also found detailed protocols for the essential experimental techniques required for this guide: Annexin V/PI apoptosis assays, propidium iodide cell cycle analysis, Transwell migration/invasion assays, and Western blotting.
With this information, I can now proceed to write the in-depth technical guide. I have sufficient details to explain the causality behind experimental choices, describe the protocols in a step-by-step manner, create the necessary Graphviz diagrams for signaling pathways and workflows, and compile a comprehensive reference list. Therefore, I do not require further Google searches.
I will now proceed with generating the complete technical guide as requested.
Structure of the Technical Guide:
-
Title: - A Technical Guide for Researchers and Drug Development Professionals.
-
Abstract: A brief overview of ISL's anti-cancer properties and the scope of the guide.
-
1. Introduction: The therapeutic promise of ISL in oncology.
-
2. Core Mechanisms of Action in Cancer Cells:
-
2.1. Induction of Apoptosis:
-
2.1.1. The Intrinsic and Extrinsic Pathways.
-
2.1.2. Key Molecular Players (Bax, Bcl-2, Caspases).
-
2.1.3. Experimental Workflow: Assessing Apoptosis.
-
2.1.4. Detailed Protocol: Annexin V-FITC and Propidium Iodide Staining.
-
-
2.2. Cell Cycle Arrest:
-
2.2.1. Targeting G2/M Phase Transition.
-
2.2.2. Modulation of Cyclins and CDKs.
-
2.2.3. Experimental Workflow: Analyzing Cell Cycle Distribution.
-
2.2.4. Detailed Protocol: Propidium Iodide Staining and Flow Cytometry.
-
-
2.3. Inhibition of Metastasis:
-
2.3.1. Suppressing Cell Migration and Invasion.
-
2.3.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT).
-
2.3.3. Experimental Workflow: Evaluating Metastatic Potential.
-
2.3.4. Detailed Protocol: Transwell Migration and Invasion Assay.
-
-
-
3. Key Signaling Pathways Modulated by Isoliquiritigenin:
-
3.1. The PI3K/Akt/mTOR Pathway:
-
3.1.1. Mechanism of Inhibition.
-
3.1.2. Downstream Effects on Proliferation and Survival.
-
3.1.3. Visualization: PI3K/Akt/mTOR Signaling Diagram.
-
-
3.2. The MAPK Pathway:
-
3.2.1. Role in ISL-Mediated Effects.
-
3.2.2. Visualization: MAPK Signaling Diagram.
-
-
3.3. The VEGF/VEGFR-2 Pathway and Angiogenesis:
-
3.3.1. Inhibition of Tumor Angiogenesis.
-
3.3.2. Visualization: VEGF Signaling Diagram.
-
-
-
4. Investigating Protein Expression Changes:
-
4.1. Western Blotting for Mechanistic Insights.
-
4.2. Detailed Protocol: Western Blot Analysis.
-
-
5. Summary of Quantitative Data.
-
7. References.
This structure will allow for a logical flow, starting from the broad anti-cancer effects of ISL and progressively delving into the specific molecular mechanisms and the experimental techniques used to elucidate them. The inclusion of detailed protocols and visualizations will provide the practical guidance expected by the target audience.
I will now generate the full response based on this plan.
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Isoliquiritigenin (ISL), a chalcone flavonoid primarily found in licorice root, has emerged as a promising natural compound with potent anti-cancer activities. Its efficacy lies in its ability to modulate a multitude of cellular processes and signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms of ISL in cancer cells, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential. We will delve into the core signaling pathways affected by ISL, present detailed experimental protocols for investigating its action, and synthesize the current knowledge to highlight its promise in oncology.
Introduction: The Therapeutic Promise of Isoliquiritigenin
Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and isoliquiritigenin (ISL) stands out for its pleiotropic effects on cancer cells. Derived from the roots of Glycyrrhiza species, ISL has demonstrated significant anti-tumor activity across a wide range of malignancies, including breast, prostate, lung, and colon cancers.[1][2] Its mechanism of action is multifaceted, targeting key cellular processes such as apoptosis, cell cycle progression, and metastasis, while also modulating critical signaling pathways. This guide will dissect these mechanisms, providing a granular view of how ISL exerts its anti-neoplastic effects.
The Core Mechanisms of Isoliquiritigenin in Cancer Cells
Isoliquiritigenin's anti-cancer activity is not attributed to a single mechanism but rather to its ability to interact with multiple cellular targets. This multi-targeted approach is advantageous in overcoming the heterogeneity and adaptability of cancer cells. The following sections will explore the primary mechanisms through which ISL inhibits cancer progression.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis, or programmed cell death. ISL has been shown to effectively induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
2.1.1. The Intrinsic and Extrinsic Apoptotic Pathways:
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. ISL has been observed to increase the Bax/Bcl-2 ratio, promoting the release of cytochrome c and subsequent activation of the caspase cascade.[3] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. ISL can enhance this pathway by upregulating death receptors, leading to the activation of caspase-8 and the downstream executioner caspases.
2.1.2. Key Molecular Players:
-
Bcl-2 Family Proteins: ISL shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.[3]
-
Caspases: ISL treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), which are the central executioners of apoptosis.[5]
2.1.3. Experimental Workflow: Assessing Apoptosis
A crucial step in evaluating the anti-cancer effects of ISL is to quantify the extent of apoptosis it induces. A standard and reliable method for this is the Annexin V-FITC and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
2.1.4. Detailed Protocol: Annexin V-FITC and Propidium Iodide Staining
This protocol is a widely used method for detecting apoptosis by flow cytometry.[6][7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency and treat with various concentrations of ISL for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by a dysregulated cell cycle. ISL has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[3][4][10][11][12]
2.2.1. Targeting G2/M Phase Transition:
ISL can prevent cancer cells from entering mitosis by modulating the expression and activity of key G2/M checkpoint proteins. This arrest provides an opportunity for the cell to undergo apoptosis.
2.2.2. Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs):
The progression through the cell cycle is governed by the sequential activation of CDKs by their regulatory partners, the cyclins. ISL has been reported to decrease the expression of Cyclin B1 and its partner CDK1, which are essential for the G2/M transition.[3]
2.2.3. Experimental Workflow: Analyzing Cell Cycle Distribution
To determine the effect of ISL on cell cycle progression, DNA content analysis using propidium iodide (PI) staining followed by flow cytometry is the standard method. This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
2.2.4. Detailed Protocol: Propidium Iodide Staining and Flow Cytometry
This protocol provides a reliable method for analyzing the cell cycle distribution of a cell population.[13][14][15]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with ISL as described previously.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content analysis.
-
Gate out doublets and debris.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Inhibition of Metastasis: Preventing Cancer Spread
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. ISL has demonstrated anti-metastatic properties by inhibiting cell migration and invasion, and by reversing the epithelial-to-mesenchymal transition (EMT).[16][17][18][19][20]
2.3.1. Suppressing Cell Migration and Invasion:
ISL can impede the ability of cancer cells to move and degrade the extracellular matrix (ECM), which are critical steps in the metastatic cascade.
2.3.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT):
EMT is a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. ISL has been shown to reverse EMT by upregulating epithelial markers (e.g., E-cadherin) and downregulating mesenchymal markers (e.g., N-cadherin, Vimentin).[21][22]
2.3.3. Experimental Workflow: Evaluating Metastatic Potential
The Transwell migration and invasion assay is a widely used in vitro method to assess the migratory and invasive capabilities of cancer cells in response to a chemoattractant.
2.3.4. Detailed Protocol: Transwell Migration and Invasion Assay
This protocol details the steps for conducting both migration and invasion assays using Transwell inserts.[23][24][25][26]
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation of Inserts:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell membrane with a thin layer of the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.
-
For migration assay: No coating is required.
-
-
Cell Seeding:
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing serum) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.
-
Key Signaling Pathways Modulated by Isoliquiritigenin
ISL exerts its anti-cancer effects by targeting several critical signaling pathways that are frequently hyperactivated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. ISL has been shown to inhibit this pathway at multiple levels.[21][22][27][28]
3.1.1. Mechanism of Inhibition:
ISL can decrease the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting their activity.[21][28] This leads to the downstream suppression of proteins involved in cell proliferation and survival.
3.1.2. Downstream Effects:
Inhibition of the PI3K/Akt/mTOR pathway by ISL results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[27]
3.1.3. Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: ISL inhibits the PI3K/Akt/mTOR signaling pathway.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. ISL has been shown to modulate the activity of different MAPK family members, including ERK, JNK, and p38, in a context-dependent manner.[29][30][31] In some cancers, ISL inhibits the ERK pathway while activating the pro-apoptotic JNK and p38 pathways.[30]
3.2.1. Visualization: MAPK Signaling Pathway
Caption: ISL modulates the MAPK signaling pathway.
The VEGF/VEGFR-2 Pathway and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key drivers of this process. ISL has been found to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.[32][33][34]
3.3.1. Inhibition of Tumor Angiogenesis:
ISL can suppress the expression of VEGF and inhibit the activation of VEGFR-2, leading to a reduction in endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[32][33]
3.3.2. Visualization: VEGF Signaling Pathway
Caption: ISL inhibits the VEGF/VEGFR-2 signaling pathway.
Investigating Protein Expression Changes
To elucidate the molecular mechanisms of ISL, it is essential to investigate its effects on the expression and phosphorylation status of key proteins involved in the signaling pathways described above.
Western Blotting for Mechanistic Insights
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a cell lysate. It is an indispensable tool for confirming the modulation of signaling pathways by ISL.[35][36][37][38]
Detailed Protocol: Western Blot Analysis
This protocol provides a general workflow for Western blotting.[35][36][37][38]
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with ISL and lyse them in RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Summary of Quantitative Data
The following table summarizes the key quantitative findings from various studies on the effects of isoliquiritigenin on cancer cells.
| Parameter | Cancer Cell Line | ISL Concentration | Effect | Reference |
| Apoptosis | Various | 10-100 µM | Increased percentage of apoptotic cells | [3][4] |
| Cell Cycle | HeLa, PC-3, 22RV1 | 25-50 µM | G2/M phase arrest | [3][10][11] |
| Migration | SKOV3, OVCAR5 | 10 µM | Significant inhibition of cell migration | [17][18] |
| Invasion | SKOV3, OVCAR5 | 10 µM | Significant inhibition of cell invasion | [17][18] |
| Protein Expression | A549 | 20-80 µM | Decreased p-Akt, p-mTOR | [21] |
Conclusion and Future Directions
Isoliquiritigenin is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR, MAPK, and VEGF/VEGFR-2 highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of ISL and to explore its potential in pre-clinical and clinical settings. Future research should focus on optimizing the delivery of ISL to tumor tissues and evaluating its efficacy in combination with existing cancer therapies to enhance treatment outcomes.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Tian, T., Sun, J., Wang, J., Liu, Y., & Liu, H. (2019). Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells. Oncology Letters, 18(4), 3643-3650.
- Kim, H. J., Lee, W. S., & Go, S. I. (2020). Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells. International Journal of Molecular Sciences, 21(23), 9033.
-
MDPI. (2021). Perspectives on the Role of Isoliquiritigenin in Cancer. [Link]
- Wang, Z., Wang, N., Han, S., Wang, D., Mo, S., Yu, L., ... & Chen, J. (2013).
- Lee, Y. K., Park, S. Y., Kim, Y. M., & Park, O. J. (2009). Isoliquiritigenin induces G2 and M phase arrest by inducing DNA damage and by inhibiting the metaphase/anaphase transition. Cancer letters, 277(2), 174-181.
- Wang, Z., Wang, N., Han, S., Wang, D., Mo, S., Yu, L., ... & Chen, J. (2013).
-
Creative Biolabs. Western Blot Protocol. [Link]
- Hsu, Y. L., Kuo, P. L., & Lin, C. C. (2009). Shallot and licorice constituent isoliquiritigenin arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells. Molecular nutrition & food research, 53(7), 826-835.
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Chien, C. S., Hsieh, Y. S., Chen, I. C., & Chen, C. N. (2018). Antineoplastic activity of isoliquiritigenin, a chalcone compound, in androgen-independent human prostate cancer cells linked to G2/M cell cycle arrest and cell apoptosis. Food and chemical toxicology, 112, 26-35.
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]
-
University of Milan. Cell Cycle analysis. [Link]
-
PubMed Central. Isoliquiritigenin in Breast Cancer: A Systematic Review of Its Preventive and Anti-metastatic Mechanisms. [Link]
-
Frontiers. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms. [Link]
- Zhang, Y., Wang, Y., Zhang, J., Li, Y., & Chen, Y. (2022). Isoliquiritigenin inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy. Phytomedicine, 106, 154406.
-
Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
PubMed Central. Perspectives on the Role of Isoliquiritigenin in Cancer. [Link]
- Li, Y., Zhao, H., Wang, Y., & Zheng, H. (2018). Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway. Molecular medicine reports, 18(3), 3429-3436.
- Li, Y., Wu, Y., & Li, Y. (2019). Isoliquiritigenin Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition. Molecules (Basel, Switzerland), 24(20), 3725.
-
ResearchGate. Isoliquiritigenin regulates the members of PI3K/Akt/mTOR pathway. [Link]
-
SnapCyte. Transwell Migration and Invasion Assay - the complete breakdown. [Link]
- Hsu, Y. L., Kuo, P. L., & Lin, C. C. (2005). Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells. Life sciences, 77(3), 279-292.
-
ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]
-
CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. [Link]
-
ResearchGate. ISL induces G2/M cell cycle arrest in ovarian cancer cells. [Link]
-
Cusabio. Western Blotting(WB) Protocol. [Link]
-
MDPI. Isoliquiritigenin Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition. [Link]
-
MDPI. Isoliquiritigenin Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer. [Link]
-
PubMed Central. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR. [Link]
-
PubMed Central. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms. [Link]
-
Portland Press. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway. [Link]
-
PubMed. Isoliquiritigenin Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer. [Link]
-
PubMed Central. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models. [Link]
Sources
- 1. Perspectives on the Role of Isoliquiritigenin in Cancer [mdpi.com]
- 2. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shallot and licorice constituent isoliquiritigenin arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Isoliquiritigenin induces G2 and M phase arrest by inducing DNA damage and by inhibiting the metaphase/anaphase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antineoplastic activity of isoliquiritigenin, a chalcone compound, in androgen-independent human prostate cancer cells linked to G2/M cell cycle arrest and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Isoliquiritigenin in Breast Cancer: A Systematic Review of Its Preventive and Anti-metastatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoliquiritigenin Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoliquiritigenin Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition [mdpi.com]
- 19. Isoliquiritigenin Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer [mdpi.com]
- 20. Isoliquiritigenin Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. corning.com [corning.com]
- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 25. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 26. clyte.tech [clyte.tech]
- 27. Isoliquiritigenin inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms [frontiersin.org]
- 31. Isoliquiritigenin inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 34. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 36. Western Blot Protocol | Proteintech Group [ptglab.com]
- 37. cusabio.com [cusabio.com]
- 38. benchchem.com [benchchem.com]


